molecular formula C13H11BrN2O2 B11219427 3-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11219427
M. Wt: 307.14 g/mol
InChI Key: GJPFVKUCWVXSPW-OVCLIPMQSA-N
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Description

3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a furan ring, and a benzohydrazide moiety

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 5-methylfurfural. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can be compared with other similar compounds such as:

    3-bromo-N’-[(E)-(5-methyl-2-thienyl)methylidene]benzohydrazide: This compound has a thiophene ring instead of a furan ring.

    3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine atoms and hydroxyl groups on the phenyl ring.

The uniqueness of 3-bromo-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

3-bromo-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H11BrN2O2/c1-9-5-6-12(18-9)8-15-16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

GJPFVKUCWVXSPW-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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